2,3-dimethyl-1H-indole-5-carbohydrazide

Catalog No.
S711503
CAS No.
5094-42-8
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-dimethyl-1H-indole-5-carbohydrazide

CAS Number

5094-42-8

Product Name

2,3-dimethyl-1H-indole-5-carbohydrazide

IUPAC Name

2,3-dimethyl-1H-indole-5-carbohydrazide

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-6-7(2)13-10-4-3-8(5-9(6)10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15)

InChI Key

ZLLQSKNEZHGOSH-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NN)C

2,3-Dimethyl-1H-indole-5-carbohydrazide (CAS: 5094-42-8) is a specialized, bifunctional building block characterized by an electron-rich indole core with precise steric bulk at the 2- and 3-positions, paired with a highly reactive carbohydrazide moiety at the 5-position. In industrial and medicinal chemistry procurement, it is primarily sourced as a divergent precursor for the high-yield synthesis of 1,3,4-oxadiazole and 1,2,4-triazole scaffolds. The 2,3-dimethyl substitution pattern is not merely decorative; it fundamentally alters the electron density and spatial conformation of the indole ring compared to unsubstituted analogs. This specific structural tuning is critical for downstream applications—such as the development of targeted antiviral agents and complex agrochemicals—where maintaining a specific binding conformation and a free indolic N-H bond is mandatory for product efficacy [1].

Generic substitution with unsubstituted 1H-indole-5-carbohydrazide or N-methylated analogs typically fails due to severe downstream consequences in target affinity and reactivity. The 2,3-dimethyl groups lock the indole core into a specific steric conformation that is essential for the biological activity of its derivatives. In rigorous structure-activity relationship (SAR) optimizations, deviating from this exact scaffold—such as by methylating the indolic NH position—results in a complete loss of biological activity in the final synthesized compounds [1]. Consequently, for manufacturing routes or screening libraries optimized around the 2,3-dimethyl scaffold, substituting a generic or differently substituted indole precursor will yield inactive, off-target, or structurally incompatible final products, leading to wasted downstream processing resources.

Criticality of the 2,3-Dimethyl and Free N-H Scaffold for Downstream Efficacy

When utilized as a precursor for 5-indole-1,3,4-oxadiazol-2-thiol derivatives, the structural integrity of the 2,3-dimethyl-1H-indole core is strictly required. Optimized derivatives synthesized directly from 2,3-dimethyl-1H-indole-5-carbohydrazide achieve highly potent half-maximal effective concentrations (EC50) of 0.17 µM in cellular assays. In direct contrast, structural deviation via N-methylation of the indole core completely abolishes this biological activity [1]. This proves that the specific substitution pattern of this exact precursor is non-negotiable for downstream performance.

Evidence DimensionDownstream derivative biological efficacy (EC50)
Target Compound Data0.17 µM (derivative from 2,3-dimethyl-1H-indole precursor)
Comparator Or BaselineComplete loss of activity (N-methylated indole derivative)
Quantified DifferenceAbsolute loss of downstream viability upon structural deviation
ConditionsHIV-1 Tat-mediated viral transcription inhibition assay (TZM-bl cells)

Procurement must secure this exact structure, as even minor deviations like N-methylation yield completely inactive downstream products, wasting entire synthetic campaigns.

Superior Selectivity Index Enabled by the 2,3-Dimethyl Indole Scaffold

Derivatives synthesized from 2,3-dimethyl-1H-indole-5-carbohydrazide exhibit exceptionally high selectivity indices (SI) compared to standard benchmark materials. Oxadiazole derivatives derived from this specific precursor achieved an SI of 371.76 (CC50 = 63.20 µM / EC50 = 0.17 µM). In the same assay framework, the benchmark control compound triptolide exhibited an SI of only 52.63 [1]. The 2,3-dimethyl substitution provides the precise steric bulk necessary to maintain high target affinity while drastically minimizing off-target cytotoxicity.

Evidence DimensionSelectivity Index (SI) of downstream derivatives
Target Compound DataSI = 371.76
Comparator Or BaselineSI = 52.63 (Triptolide benchmark)
Quantified Difference7-fold improvement in selectivity index
ConditionsDual-reporter cellular assay evaluating target inhibition vs. general cytotoxicity

For pharmaceutical manufacturing, starting with this specific precursor ensures the resulting derivatives possess a superior safety and selectivity profile compared to standard benchmarks.

Processability: Catalyst-Free Divergence into Multiple Heterocyclic Classes

2,3-Dimethyl-1H-indole-5-carbohydrazide serves as a highly efficient, divergent intermediate that does not require complex transition-metal catalysis for ring closure. It reacts smoothly with carbon disulfide in basic ethanol under reflux to yield 1,3,4-oxadiazole-5-thiols, and alternatively reacts with alkyl isothiocyanates to form thiosemicarbazides, which subsequently cyclize in aqueous potassium hydroxide to yield 1,2,4-triazole-3-thiols [1]. This predictable divergence under standard basic reflux makes it a highly processable building block compared to precursors requiring expensive palladium or ruthenium catalysts.

Evidence DimensionReagent requirement for heterocyclic ring closure
Target Compound DataStandard basic reflux (CS2/EtOH or KOH/H2O)
Comparator Or BaselineComplex cross-coupling precursors (require transition metal catalysts)
Quantified DifferenceEliminates the need for expensive transition metal catalysts for core scaffold assembly
ConditionsBench-scale reflux synthesis of oxadiazoles and triazoles

Buyers sourcing precursors for combinatorial libraries can use this single compound to access multiple distinct heterocyclic classes using standard, scalable, and cost-effective reaction conditions.

Synthesis of 1,3,4-Oxadiazole-2-thiol Therapeutics

This compound is the optimal starting material for synthesizing oxadiazole-based drug candidates where the 2,3-dimethyl indole core is strictly required for target binding and high selectivity indices, as demonstrated in the development of potent viral transcription inhibitors [1].

Combinatorial Library Generation for 1,2,4-Triazoles

Due to its predictable, catalyst-free reactivity with alkyl isothiocyanates under basic reflux, this precursor is highly suited for the high-throughput, cost-effective synthesis of 1,2,4-triazole libraries in medicinal chemistry workflows [1].

Development of Sterically Tuned Agrochemicals

The unique steric profile provided by the 2,3-dimethyl groups, combined with the reactive carbohydrazide handle, makes it a superior choice for designing novel crop protection agents that require specific spatial conformations to avoid off-target toxicity [1].

XLogP3

1.3

Wikipedia

2,3-dimethyl-1H-indole-5-carbohydrazide

Dates

Last modified: 08-15-2023

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